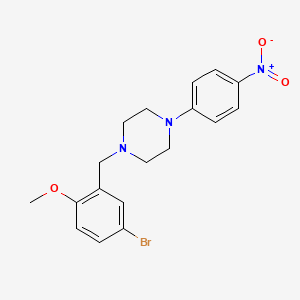![molecular formula C14H20N2O2 B4933178 N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors, which are commonly used to treat arthritis, acute pain, and other conditions.
Mecanismo De Acción
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting this enzyme, N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of nitric oxide (NO), which is involved in the inflammatory response. Additionally, N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide has been shown to have a positive effect on bone mineral density, which may be beneficial for patients with osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it has a lower risk of causing gastrointestinal side effects compared to non-selective COX inhibitors. It is also highly effective in reducing pain and inflammation, which makes it a useful tool for studying these conditions in animal models.
However, there are also some limitations to using N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body. Additionally, it has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide. One area of research is the development of more selective COX-2 inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the potential use of N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide, and its potential long-term effects on the body.
Métodos De Síntesis
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide can be synthesized by the condensation reaction of 2-ethylphenylamine and 2-methyl-2-oxo-1-propylamine. The reaction takes place in the presence of a suitable acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with various conditions, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been studied for its potential use in the treatment of other conditions, such as Alzheimer's disease, cancer, and cardiovascular disease.
Propiedades
IUPAC Name |
N-[2-(2-ethylanilino)-2-oxoethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-11-7-5-6-8-12(11)16-13(17)9-15-14(18)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXRDVINMUQTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide](/img/structure/B4933098.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4933109.png)
![2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B4933118.png)


![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4933151.png)
![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide](/img/structure/B4933189.png)